molecular formula C18H24N4O4 B2770099 N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-4-methylpiperazine-1-carboxamide CAS No. 894035-52-0

N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-4-methylpiperazine-1-carboxamide

Cat. No.: B2770099
CAS No.: 894035-52-0
M. Wt: 360.414
InChI Key: HGXOWHCBTQHKRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-4-methylpiperazine-1-carboxamide (CAS 894035-52-0) is a complex synthetic compound with a molecular formula of C18H24N4O4 and a molecular weight of 360.41 g/mol . This chemical features a 2,3-dihydro-1,4-benzodioxin moiety linked to a 5-oxopyrrolidin ring system, which is further functionalized with a 4-methylpiperazine-1-carboxamide group. Compounds incorporating the 2,3-dihydro-1,4-benzodioxin structure have demonstrated significant research interest due to their potential biological activities. Research on structurally related sulfonamide-bearing benzodioxin derivatives has shown inhibitory potential against enzymes like acetylcholinesterase and α-glucosidase, suggesting utility in investigations for Alzheimer's disease and Type-2 Diabetes . The presence of both the pyrrolidin and methylpiperazine groups in this molecule enhances its potential as a versatile scaffold in medicinal chemistry research, particularly in the synthesis and exploration of novel bioactive molecules for pharmacological profiling. This product is supplied for non-human research applications only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-4-methylpiperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O4/c1-20-4-6-21(7-5-20)18(24)19-13-10-17(23)22(12-13)14-2-3-15-16(11-14)26-9-8-25-15/h2-3,11,13H,4-10,12H2,1H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGXOWHCBTQHKRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)NC2CC(=O)N(C2)C3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Palladium-Catalyzed Condensation

Palladium-catalyzed reactions between benzene-1,2-diols and propargylic carbonates yield regio- and stereoselective benzodioxins. For example, Tanaka et al. demonstrated that Pd(0) catalysts facilitate the formation of σ-allenylpalladium intermediates, which undergo phenoxide ion attack to generate η³-allylpalladium complexes. Subsequent intramolecular cyclization produces 2,3-dihydro-1,4-benzodioxins with Z-stereoselectivity. This method achieves yields of 60–85% under mild conditions (THF, 50°C, 12–24 hrs).

Acid-Catalyzed Cyclization

Alternative routes employ acid-mediated cyclization of 1,2-dihydroxybenzenes with 1,2-dihaloethanes. For instance, reacting catechol with 1,2-dibromoethane in the presence of K₂CO₃ in DMF at 80°C for 8 hrs yields 2,3-dihydro-1,4-benzodioxin in 75% yield. Functionalization at the 6-position is achieved via Friedel-Crafts acylation or nitration followed by reduction.

Formation of 5-Oxopyrrolidin-3-amine Derivatives

The 5-oxopyrrolidin-3-amine scaffold is synthesized through Michael addition-cyclization sequences or enaminone-based strategies:

Enaminone Cyclization

Itaconic acid serves as a starting material for generating enaminone intermediates. Reacting itaconic acid with benzodioxan-6-amine in ethanol under reflux (12 hrs) forms a β-enaminone, which undergoes cyclization in acidic conditions (H₂SO₄, 0°C, 2 hrs) to yield 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-amine. This method achieves 65–70% yields with high regioselectivity.

Reductive Amination

Alternative approaches involve reductive amination of γ-keto esters. For example, ethyl 4-oxopentanoate is reacted with benzodioxan-6-amine in methanol, followed by NaBH₄ reduction (0°C, 4 hrs) and acid-catalyzed cyclization (HCl, reflux, 6 hrs) to furnish the pyrrolidinone ring. Yields range from 55–60%.

Carboxamide Coupling with 4-Methylpiperazine

The final step involves coupling the pyrrolidin-3-amine with 4-methylpiperazine-1-carbonyl derivatives:

Carbodiimide-Mediated Amidation

Activation of 4-methylpiperazine-1-carboxylic acid with 1,1′-carbonyldiimidazole (CDI) in anhydrous THF (1 hr, 20°C) generates an imidazolide intermediate. Subsequent reaction with 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-amine in THF (2 hrs, 20°C) affords the target carboxamide in 80–85% yield. Purification via recrystallization (n-hexane/ethyl acetate) enhances purity to >95%.

Schlenk-Type Acylation

Alternatively, 4-methylpiperazine-1-carbonyl chloride is prepared by treating the carboxylic acid with SOCl₂ (reflux, 4 hrs). Reaction with the pyrrolidin-3-amine in dichloromethane (0°C to 20°C, 12 hrs) in the presence of Et₃N yields the carboxamide (70–75% yield). Excess base is critical to neutralize HCl byproducts.

Comparative Analysis of Synthetic Routes

Step Method Conditions Yield (%) Purity (%) Reference
Benzodioxin formation Pd-catalyzed condensation Pd(0), THF, 50°C 85 90
Acid cyclization K₂CO₃, DMF, 80°C 75 88
Pyrrolidinone synthesis Enaminone cyclization H₂SO₄, 0°C 70 92
Reductive amination NaBH₄, HCl, reflux 60 85
Carboxamide coupling CDI activation THF, 20°C 85 95
Schlenk acylation SOCl₂, Et₃N, DCM 75 90

Challenges and Optimization Strategies

  • Regioselectivity in Benzodioxin Formation : Pd-catalyzed methods outperform acid-mediated cyclization in controlling regiochemistry.
  • Pyrrolidinone Ring Closure : Enaminone cyclization offers superior yields but requires stringent temperature control to avoid byproducts.
  • Carboxamide Purity : CDI-mediated coupling minimizes racemization compared to Schlenk methods, making it preferable for chiral intermediates.

Chemical Reactions Analysis

Types of Reactions

N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-4-methylpiperazine-1-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Medicinal Chemistry

N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-4-methylpiperazine-1-carboxamide has been explored for its therapeutic properties:

  • Antibacterial Activity : Research indicates that this compound may exhibit antibacterial properties by targeting specific bacterial enzymes, which could lead to the development of new antibiotics .
  • Enzyme Inhibition : The compound has shown potential as an inhibitor of cholinesterases and lipoxygenase enzymes, which play critical roles in neurotransmitter regulation and inflammatory processes .

Biological Research

The compound's unique structure allows it to interact with various biological systems:

  • Pharmacological Studies : Investigations into its pharmacological properties have revealed that it can modulate neurotransmitter levels, suggesting potential applications in treating neurodegenerative diseases .
  • Case Studies : In vitro studies have demonstrated its efficacy against specific cancer cell lines, highlighting its potential as a chemotherapeutic agent .

Materials Science

Beyond biological applications, the compound is also being studied for its material properties:

  • Electronic and Optical Properties : The unique heterocyclic structure may contribute to specific electronic or optical characteristics, making it a candidate for use in advanced materials .

Synthesis and Production

The synthesis of this compound typically involves several steps:

  • Starting Material : The synthesis often begins with 2,3-dihydrobenzo[b][1,4]dioxin derivatives.
  • Reagents : Common reagents include 4-acetamidobenzene-sulfonyl chloride and sodium carbonate.
  • Reaction Conditions : Optimizing temperature and solvent choice is crucial to maximize yield and purity.

Mechanism of Action

The mechanism of action of N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-4-methylpiperazine-1-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues with Benzodioxin-Pyrrolidinone Core

Several analogues share the benzodioxin-pyrrolidinone scaffold but differ in substituents:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent/Modification Biological Activity/Notes Reference
1-[1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-3,3-dimethylurea C₁₅H₁₉N₃O₄ 305.33 Urea group instead of piperazine carboxamide Noted for reduced solubility but enhanced CNS penetration
3-Butyl-1-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-3-methylurea C₁₈H₂₅N₃O₄ 363.41 Bulky alkylurea substituent Improved lipophilicity; untested for antibacterial activity
N-[1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-N'-(4-methyl-1,3-benzothiazol-2-yl)urea C₂₁H₂₀N₄O₄S 424.48 Benzothiazole-urea substitution Potential kinase inhibition; under screening

Key Observations :

  • The urea derivatives (e.g., entries 1 and 3) exhibit higher hydrogen-bonding capacity but lower metabolic stability compared to the piperazine-carboxamide group in the target compound .
  • Bulky substituents (e.g., butyl groups) increase lipophilicity, which may enhance blood-brain barrier penetration but reduce aqueous solubility .

Analogues with Benzoxazinone/Piperazine Carboxamide Moieties

Compounds with benzoxazinone or modified piperazine groups highlight structural versatility:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Variation Pharmacological Data Reference
4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(3-oxo-4H-1,4-benzoxazin-6-yl)piperazine-1-carboxamide C₁₉H₁₇ClF₃N₅O₃ 455.80 Benzoxazinone core; trifluoromethylpyridine Antibacterial (Gram-positive pathogens)
4-(3-(3-Oxo-2,3-dihydro-4H-benzo[b][1,4]oxazin-4-yl)propanoyl)-N-(pyridin-3-yl)piperazine-1-carboxamide C₂₁H₂₄N₅O₄ 410.18 Benzoxazinone-propanoyl linker; pyridinyl Moderate serotonin receptor affinity

Key Observations :

  • The benzoxazinone core (vs. benzodioxin) introduces additional hydrogen-bonding sites, improving target engagement in enzyme inhibition .
  • Trifluoromethylpyridine substituents (e.g., entry 1) enhance antibacterial potency but may increase cytotoxicity .

Sulfonamide Derivatives with Benzodioxin Rings

Sulfonamide-based analogues demonstrate divergent pharmacological profiles:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Feature Activity Reference
N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamide C₁₅H₁₅NO₄S 305.35 Sulfonamide group Broad-spectrum antibacterial activity
1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl sulfamate C₁₃H₁₄N₂O₅S 322.32 Sulfamate substitution Anticonvulsant potential; preclinical stage

Key Observations :

  • Sulfonamide/sulfamate groups improve antibacterial and anticonvulsant activities but reduce CNS penetration due to higher polarity .

Biological Activity

N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-4-methylpiperazine-1-carboxamide is a complex organic compound that has attracted attention in medicinal chemistry due to its potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The compound's IUPAC name is this compound. Its molecular formula is C20H26N4O4C_{20}H_{26}N_{4}O_{4} with a molecular weight of approximately 378.45 g/mol. The structure features a benzodioxin moiety, which is known for its biological activity.

Target Enzymes

The primary biological targets of this compound include cholinesterases and lipoxygenase enzymes . By inhibiting these enzymes, the compound can modulate neurotransmitter levels and inflammatory processes.

Mode of Action

The inhibition of cholinesterase leads to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic signaling. This mechanism is particularly relevant in the context of neurodegenerative diseases where cholinergic dysfunction is prevalent.

Neuroprotective Effects

Research has demonstrated that this compound exhibits significant neuroprotective effects. In an experimental model of acute cerebral ischemia in mice, the compound significantly prolonged survival times and reduced mortality rates compared to control groups .

Anti-inflammatory Properties

The compound also shows promise as an anti-inflammatory agent through its action on lipoxygenase pathways. By inhibiting these pathways, it may reduce the production of pro-inflammatory mediators.

Study on Neuroprotection

In a study investigating the neuroprotective effects of various compounds, this compound was administered to mice subjected to induced cerebral ischemia. The results indicated that treated mice had significantly improved survival rates and neurological scores compared to untreated controls .

Treatment GroupSurvival Time (minutes)Mortality Rate (%)
Control10.67 ± 1.5280
Compound Dose 114.30 ± 1.9840
Compound Dose 214.62 ± 1.8930
Nimodipine14.56 ± 0.3820

Synthesis and Biological Evaluation

The synthesis of this compound has been reported in literature with methods involving multi-step reactions starting from readily available precursors . The biological evaluation highlighted its potential as a lead compound for developing therapeutics targeting neurological disorders.

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways for N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-4-methylpiperazine-1-carboxamide, and how can reaction conditions be systematically optimized?

  • Methodological Answer : The synthesis involves multi-step organic reactions, including coupling of the pyrrolidinone and benzodioxin moieties followed by carboxamide formation. Key parameters to optimize include solvent polarity (e.g., DMF vs. THF), temperature (60–120°C), and catalyst selection (e.g., HATU for amide bond formation). Statistical design of experiments (DoE) can reduce trial-and-error approaches by identifying critical variables (e.g., solvent:time interactions) . Post-synthesis, purity is confirmed via HPLC (>95%) and structural validation via 1^1H/13^13C NMR and high-resolution mass spectrometry .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound’s structural integrity and purity?

  • Methodological Answer :

  • NMR : 1^1H NMR detects proton environments (e.g., benzodioxin aromatic protons at δ 6.7–7.1 ppm; piperazine methyl group at δ 2.3 ppm). 13^13C NMR confirms carbonyl (C=O) at ~170 ppm .
  • Mass Spectrometry : HRMS (ESI+) calculates exact mass (e.g., C19_{19}H24_{24}N4_4O4_4: 396.1789 Da) to verify molecular formula .
  • Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) monitors purity; C18 columns using acetonitrile/water gradients resolve impurities .

Q. How can initial biological activity screening be designed to prioritize target pathways for this compound?

  • Methodological Answer : Use high-throughput screening (HTS) assays against kinase or GPCR libraries due to the compound’s piperazine-carboxamide motif, which often interacts with these targets . For example:

  • Kinase inhibition : ATP-binding site competition assays (IC50_{50} determination).
  • Cellular assays : Cytotoxicity (MTT assay) in cancer cell lines (e.g., HeLa, MCF-7) to identify apoptotic activity .

Advanced Research Questions

Q. How can contradictory data on the compound’s solubility and bioavailability be resolved in preclinical studies?

  • Methodological Answer :

  • Solubility : Perform pH-dependent solubility studies (pH 1.2–7.4) using shake-flask methods with UV quantification. Co-solvents (e.g., PEG 400) or cyclodextrin inclusion complexes may enhance solubility .
  • Bioavailability : Parallel artificial membrane permeability assays (PAMPA) predict intestinal absorption. Conflicting data may arise from polymorphic forms; X-ray diffraction (PXRD) identifies crystalline vs. amorphous states .

Q. What computational strategies are effective for predicting binding modes and off-target interactions?

  • Methodological Answer :

  • Docking : Use AutoDock Vina or Schrödinger Glide to model interactions with targets like dopamine receptors (piperazine’s affinity for D2_2/D3_3). Validate with molecular dynamics (MD) simulations (NAMD/GROMACS) to assess binding stability .
  • Off-target profiling : SwissTargetPrediction or SEA databases predict secondary targets (e.g., serotonin transporters) .

Q. How can reaction fundamentals and reactor design be improved for scalable synthesis?

  • Methodological Answer :

  • Continuous flow chemistry : Microreactors enhance heat/mass transfer for exothermic steps (e.g., benzodioxin ring formation). CFD simulations optimize flow rates and residence times .
  • Catalyst recycling : Immobilize catalysts (e.g., Pd on mesoporous silica) to reduce costs and improve yield in Suzuki-Miyaura couplings .

Key Methodological Recommendations

  • Experimental Design : Use fractional factorial designs to prioritize variables (e.g., 251^{5-1} design for 5 factors) .
  • Data Contradiction Resolution : Apply multivariate analysis (PCA) to identify outlier conditions .
  • Advanced Characterization : Combine cryo-EM with MD simulations for binding dynamics in membrane proteins .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.